Diethyl(propyl)amine

Description

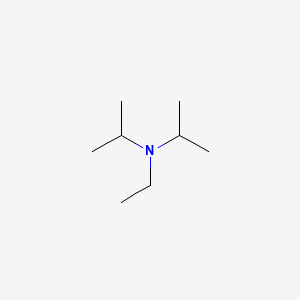

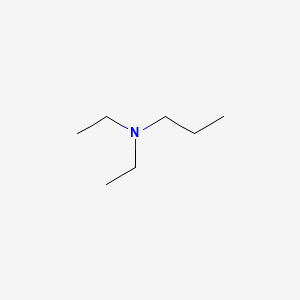

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N/c1-4-7-8(5-2)6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQZTVWVYCLIIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70196227 | |

| Record name | Diethyl(propyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4458-31-5 | |

| Record name | Diethylpropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4458-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(n-Propyl)diethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004458315 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylpropylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl(propyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70196227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl(propyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(N-PROPYL)DIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7TX2UQI1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl(propyl)amine synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Diethyl(propyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes and purification methodologies for this compound (N,N-diethylpropan-1-amine). The information is intended to equip researchers and professionals in drug development and organic synthesis with the necessary details to produce high-purity this compound.

Synthesis of this compound

This compound, a tertiary amine, can be effectively synthesized through two principal methods: direct alkylation of diethylamine and reductive amination of propionaldehyde with diethylamine.

Alkylation of Diethylamine

Direct alkylation involves the reaction of diethylamine with a propyl halide. This method is straightforward but can be prone to the formation of quaternary ammonium salts as a side product, especially if reaction conditions are not carefully controlled.[1][2] The use of an excess of the starting amine can help to mitigate this side reaction.[3]

Experimental Protocol: Alkylation of Diethylamine with Propyl Chloride

This protocol is adapted from a procedure for a structurally similar amine and illustrates a solvent-free, high-pressure approach.[4]

-

Reaction Setup: A high-pressure reaction kettle equipped with a stirrer and temperature and pressure monitoring is charged with diethylamine and propyl chloride. The molar ratio of diethylamine to propyl chloride should be between 2:1 and 5:1 to minimize the formation of quaternary ammonium salts.[4]

-

Reaction Conditions: The reactor is sealed and the air is replaced with an inert gas (e.g., nitrogen). The reaction mixture is heated to a temperature between 100-200°C, and the pressure is maintained between 0.2-1.1 MPa for 4-10 hours.[4]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. An inorganic alkaline solution (e.g., 20% NaOH or KOH solution) is added to the reaction product until the pH reaches 11.5-13.5.[4] This step neutralizes any hydrohalic acid formed and liberates the free amine.

-

Isolation: The organic layer is separated from the aqueous layer. The crude this compound is then purified by fractional distillation.[4]

Reductive Amination

Reductive amination is a versatile and often more selective method for preparing tertiary amines.[3] This two-step, one-pot process involves the reaction of diethylamine with propionaldehyde to form an iminium ion intermediate, which is then reduced in situ to yield this compound.[3][5]

Experimental Protocol: Reductive Amination of Propionaldehyde with Diethylamine

-

Imine Formation: In a round-bottom flask, dissolve diethylamine (1.0 equivalent) and propionaldehyde (1.0-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane. The reaction is typically stirred at room temperature.

-

Reduction: A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added portion-wise to the reaction mixture.[5][6] The reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: The reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified.

Data Presentation: Comparison of Synthesis Methods

| Parameter | Alkylation of Diethylamine | Reductive Amination |

| Starting Materials | Diethylamine, Propyl Halide | Diethylamine, Propionaldehyde |

| Key Reagents | Base (excess amine or inorganic base) | Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) |

| Typical Yield | 80-95%[4] | Generally high, >90% |

| Purity (Post-Reaction) | Variable, may contain quaternary salts | Generally high, fewer side products |

| Reaction Conditions | High temperature and pressure may be required[4] | Mild conditions, often at room temperature |

| Advantages | Simple, direct method | High selectivity, avoids over-alkylation[3] |

| Disadvantages | Risk of over-alkylation[1][3] | Requires a suitable reducing agent |

Purification of this compound

Achieving high purity is crucial for the application of this compound in research and development. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

Fractional Distillation

Fractional distillation is a common and effective method for purifying liquid amines, especially on a larger scale.[7] It separates compounds based on differences in their boiling points.

Experimental Protocol: Fractional Distillation

-

Apparatus: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and a receiving flask.

-

Procedure: The crude this compound is placed in the distillation flask with boiling chips. The apparatus is heated, and the temperature at the top of the column is monitored.

-

Fraction Collection: Fractions are collected based on their boiling points. The main fraction corresponding to the boiling point of this compound (approximately 111-113 °C at atmospheric pressure) is collected.

Flash Chromatography

For smaller scale purifications or to remove non-volatile impurities, flash chromatography is a powerful technique. Due to the basic nature of amines, standard silica gel can lead to poor separation.[8] Using amine-functionalized silica or basic alumina is often recommended.[9][10]

Experimental Protocol: Flash Chromatography

-

Stationary Phase: Pack a column with amine-functionalized silica gel or basic alumina.

-

Eluent Selection: A suitable solvent system is chosen, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or diethyl ether). The polarity of the eluent is gradually increased.

-

Procedure: The crude this compound is dissolved in a minimal amount of the initial eluent and loaded onto the column. The eluent is passed through the column under positive pressure.

-

Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product. The solvent is then removed from the combined pure fractions.

Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique used to separate amines from neutral or acidic impurities.[11][12]

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude this compound in an organic solvent (e.g., diethyl ether) in a separatory funnel.

-

Acid Wash: Add a dilute aqueous acid solution (e.g., 1-2 M HCl) to the separatory funnel. The basic this compound will be protonated and move into the aqueous layer as a salt.[13]

-

Separation: Separate the aqueous layer containing the amine salt from the organic layer containing neutral impurities.

-

Basification: Basify the aqueous layer with a strong base (e.g., NaOH) to regenerate the free amine.

-

Extraction and Isolation: Extract the free amine back into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent to obtain the purified this compound.

Data Presentation: Comparison of Purification Methods

| Parameter | Fractional Distillation | Flash Chromatography | Acid-Base Extraction |

| Principle of Separation | Boiling Point Difference | Polarity and Adsorption | Acidity/Basicity and Solubility |

| Scale | Suitable for large scale | Best for small to medium scale | Applicable to various scales |

| Typical Purity Achieved | >99%[4] | High, dependent on separation | Good for removing acidic/neutral impurities |

| Advantages | Cost-effective for large quantities | High resolution for complex mixtures | Effective for specific impurity types |

| Disadvantages | Requires significant boiling point differences | Can be costly and time-consuming | Generates aqueous waste |

Mandatory Visualizations

Caption: Overall workflow for the synthesis and purification of this compound.

Caption: Chemical reaction pathways for this compound synthesis.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. books.rsc.org [books.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. CN102180797A - Synthesis method of N,N-diethyl isopropylamine - Google Patents [patents.google.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Sciencemadness Discussion Board - purifying secondary amine - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. biotage.com [biotage.com]

- 9. Reddit - The heart of the internet [reddit.com]

- 10. Chromatography [chem.rochester.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

An In-depth Technical Guide on the Physical and Chemical Properties of N,N-diethylpropan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-diethylpropan-1-amine, also known as diethylpropylamine, is a tertiary amine with the chemical formula C7H17N.[1][2][3] It is a colorless liquid at room temperature with a characteristic amine-like odor.[1] This document provides a comprehensive overview of its physical and chemical properties, including detailed experimental protocols for their determination and a summary of its key chemical reactions. This guide is intended for researchers, scientists, and professionals in the field of drug development who may utilize this compound in synthesis or as a chemical intermediate.

Physical Properties

The physical properties of N,N-diethylpropan-1-amine are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

Identification and General Properties

| Property | Value | Reference |

| IUPAC Name | N,N-diethylpropan-1-amine | [3] |

| Synonyms | Diethylpropylamine, N,N-Diethyl-n-propylamine | [2][3] |

| CAS Number | 4458-31-5 | [2][3] |

| Molecular Formula | C7H17N | [1][2][3] |

| Molecular Weight | 115.22 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Odor | Distinctive amine odor | [1] |

Quantitative Physical Properties

| Property | Value | Unit | Reference |

| Melting Point | -91.17 (estimate) | °C | [4] |

| Boiling Point | 117.6 | °C at 760 mmHg | [4] |

| Density | 0.761 | g/mL | [4] |

| Flash Point | 12 | °C | [4] |

| Refractive Index | 1.418 | [4] | |

| Vapor Pressure | 0.16 (at 20 °C), 8.02 (at 90 °C) | kPa | [1] |

| Heat of Vaporization | 43.86 | kJ/mol | [1] |

| Heat of Formation (gas) | -86.49 | kJ/mol | [1] |

| Gibbs Free Energy of Formation | 185.29 | kJ/mol | [1] |

| LogP (Octanol/Water Partition Coefficient) | 1.73820 | [4] |

Chemical Properties and Reactions

N,N-diethylpropan-1-amine exhibits the typical reactivity of a tertiary amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic.

Basicity

As a tertiary amine, N,N-diethylpropan-1-amine is a weak base and reacts with acids to form salts. This basicity is attributed to the lone pair of electrons on the nitrogen atom which can accept a proton.

Nucleophilicity

The nucleophilic nature of the nitrogen atom allows it to participate in various chemical reactions, including:

-

Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.

-

Reaction with Nitrous Acid: Tertiary amines react with nitrous acid to form soluble salts.[5]

-

Oxidation: Tertiary amines can be oxidized to form amine oxides using reagents like hydrogen peroxide or peroxy acids.[6]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of N,N-diethylpropan-1-amine.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire

-

Heat source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of N,N-diethylpropan-1-amine (a few drops) is placed into the small test tube.

-

The capillary tube is placed, open end down, into the test tube containing the sample.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly are inserted into the Thiele tube, ensuring the rubber band is above the oil level.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a steady stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

A clean, dry pycnometer is weighed accurately on an analytical balance (m1).

-

The pycnometer is filled with distilled water of a known temperature and weighed again (m2).

-

The pycnometer is emptied, dried thoroughly, and then filled with N,N-diethylpropan-1-amine at the same temperature.

-

The pycnometer filled with the amine is weighed (m3).

-

The density of water (ρ_water) at the experimental temperature is obtained from reference tables.

-

The density of N,N-diethylpropan-1-amine (ρ_amine) is calculated using the following formula: ρ_amine = ((m3 - m1) / (m2 - m1)) * ρ_water

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is used to measure the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Ethanol and distilled water for cleaning

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned with ethanol and allowed to dry.

-

A few drops of N,N-diethylpropan-1-amine are placed on the lower prism using a dropper.

-

The prisms are closed and the instrument is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

-

The light source is switched on and the eyepiece is adjusted to bring the crosshairs into focus.

-

The coarse and fine adjustment knobs are used to bring the boundary line between the light and dark fields into the center of the crosshairs.

-

If a colored fringe appears, the dispersion compensator is adjusted to obtain a sharp, colorless boundary line.

-

The refractive index is read from the scale.

Determination of Flash Point (Closed-Cup Method)

The closed-cup method is used to determine the flash point of volatile liquids.

Apparatus:

-

Closed-cup flash point tester (e.g., Pensky-Martens or Setaflash)

-

Thermometer

-

Heat source

-

Ignition source (gas flame or electric igniter)

Procedure:

-

The sample cup is filled with N,N-diethylpropan-1-amine to the specified level.

-

The lid, which contains the thermometer and ignition source mechanism, is securely placed on the cup.

-

The sample is heated at a slow, constant rate.

-

At regular temperature intervals, the ignition source is applied by opening a shutter in the lid.

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.

Mandatory Visualizations

Synthesis and Purification Workflow

References

An In-Depth Technical Guide to the Reactivity of Diethyl(propyl)amine with Electrophilic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diethyl(propyl)amine

This compound, also known as N,N-diethyl-n-propylamine, is a tertiary amine with the chemical formula C₇H₁₇N. As a tertiary amine, its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties. The steric hindrance presented by the two ethyl groups and one propyl group attached to the nitrogen atom also plays a significant role in modulating its reactivity towards various electrophiles.

This guide provides a comprehensive overview of the reactivity of this compound with common classes of electrophilic compounds, including alkyl halides, acyl chlorides, and Michael acceptors. It offers insights into reaction mechanisms, expected quantitative trends, and detailed experimental protocols for studying these reactions.

Table 1: Physical and Thermodynamic Properties of this compound

| Property | Value |

| CAS Number | 4458-31-5 |

| Molecular Formula | C₇H₁₇N |

| Molecular Weight | 115.22 g/mol |

| Boiling Point | 118-119 °C |

| Density | 0.756 g/mL at 25 °C |

| pKa of Conjugate Acid | ~10.5 (estimated) |

| Heat of Vaporization | 39.8 kJ/mol |

| Heat of Formation (gas) | -123.5 kJ/mol |

| Gibbs Free Energy of Formation (gas) | 29.8 kJ/mol |

Reactivity with Alkyl Halides: The Menshutkin Reaction

The reaction of this compound with alkyl halides is a classic example of a nucleophilic substitution reaction, specifically the Menshutkin reaction, which results in the formation of a quaternary ammonium salt. This reaction is fundamental in organic synthesis and for the preparation of phase-transfer catalysts and ionic liquids.

The reactivity of this compound in the Menshutkin reaction is influenced by several factors:

-

Nature of the Alkyl Halide: The rate of reaction generally follows the order R-I > R-Br > R-Cl for the leaving group and methyl > primary > secondary for the alkyl group's structure, consistent with an SN2 mechanism.

-

Solvent: Polar aprotic solvents, such as acetonitrile and DMF, are known to accelerate the Menshutkin reaction by stabilizing the charged transition state.

-

Temperature: Increasing the reaction temperature generally increases the reaction rate, as per the Arrhenius equation.

Table 2: Estimated Reactivity Data for the Reaction of this compound with Alkyl Halides

| Alkyl Halide | Solvent | Relative Rate Constant (estimated) | Typical Yield (%) |

| Methyl Iodide | Acetonitrile | 100 | >95 |

| Ethyl Iodide | Acetonitrile | 30 | 85-95 |

| Propyl Bromide | Acetonitrile | 10 | 70-85 |

| Ethyl Bromide | DMF | 15 | 80-90 |

| Benzyl Chloride | Acetonitrile | 80 | >90 |

Note: Relative rate constants are estimated based on general trends in Menshutkin reactions.

Experimental Protocol: Kinetic Monitoring of the Reaction of this compound with Ethyl Iodide via ¹H NMR Spectroscopy

Objective: To determine the rate constant for the quaternization of this compound with ethyl iodide.

Materials:

-

This compound (freshly distilled)

-

Ethyl iodide (freshly distilled)

-

Acetonitrile-d₃ (NMR grade)

-

NMR tubes

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

Thermostatted NMR spectrometer

Procedure:

-

Prepare a stock solution of this compound (e.g., 0.1 M) in acetonitrile-d₃.

-

Prepare a stock solution of ethyl iodide (e.g., 0.1 M) in acetonitrile-d₃ containing a known concentration of the internal standard.

-

Equilibrate both solutions and the NMR spectrometer to the desired reaction temperature (e.g., 25 °C).

-

In an NMR tube, rapidly mix equal volumes of the two stock solutions to initiate the reaction.

-

Immediately acquire a series of ¹H NMR spectra at regular time intervals.

-

Integrate the signals corresponding to a disappearing reactant (e.g., the N-CH₂ protons of this compound) and a forming product (e.g., the N⁺-CH₂ protons of the quaternary ammonium salt) relative to the internal standard.

-

Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (typically second-order) to determine the rate constant.

Reactivity with Acyl Chlorides

This compound is expected to react with acyl chlorides. However, as a tertiary amine, it cannot form a stable amide bond as it lacks a proton on the nitrogen to be removed after the initial nucleophilic attack. Instead, the reaction typically proceeds through the formation of an unstable acylammonium salt. This intermediate can then react with other nucleophiles present in the reaction mixture or, in some cases, decompose. In the presence of a proton source, the tertiary amine can act as a base to neutralize the HCl generated from the reaction of the acyl chloride with the nucleophile.

Table 3: Expected Products and Reactivity of this compound with Acyl Chlorides

| Acyl Chloride | Nucleophile Present | Expected Major Product | Role of this compound |

| Acetyl Chloride | Water | Acetic Acid | Base (HCl scavenger) |

| Benzoyl Chloride | Ethanol | Ethyl Benzoate | Base (HCl scavenger) |

| Acetyl Chloride | None | Acylammonium chloride (unstable) | Nucleophile |

Experimental Protocol: Analysis of this compound's Role as an HCl Scavenger in Acylation using GC-MS

Objective: To demonstrate the role of this compound as a base in the esterification of ethanol with benzoyl chloride.

Materials:

-

Benzoyl chloride

-

Ethanol

-

This compound

-

Dichloromethane (anhydrous)

-

Internal standard for GC-MS (e.g., dodecane)

-

GC-MS instrument

Procedure:

-

Prepare a solution of ethanol (1 equivalent) and a known concentration of the internal standard in anhydrous dichloromethane.

-

Prepare two parallel reactions:

-

Reaction A: Add benzoyl chloride (1 equivalent) to the ethanol solution.

-

Reaction B: Add this compound (1.1 equivalents) to the ethanol solution, followed by the addition of benzoyl chloride (1 equivalent).

-

-

Stir both reactions at room temperature and take aliquots at various time points (e.g., 10 min, 30 min, 60 min).

-

Quench the aliquots with a small amount of water and extract with dichloromethane.

-

Analyze the organic extracts by GC-MS to quantify the amount of ethyl benzoate formed.

-

Compare the rate of formation of ethyl benzoate in Reaction A and Reaction B to evaluate the effect of this compound.

Reactivity with Michael Acceptors

This compound can act as a nucleophile in a conjugate addition reaction (Michael addition) with α,β-unsaturated carbonyl compounds (Michael acceptors). The lone pair on the nitrogen atom attacks the β-carbon of the unsaturated system, leading to the formation of a zwitterionic intermediate. The final product depends on the subsequent reaction pathways available to this intermediate.

Table 4: Estimated Reactivity of this compound with Michael Acceptors

| Michael Acceptor | Solvent | Relative Rate of Addition (estimated) | Plausible Product Type |

| Methyl acrylate | Methanol | Moderate | β-amino ester |

| Acrylonitrile | Acetonitrile | Moderate to Fast | β-aminonitrile |

| Methyl vinyl ketone | Dichloromethane | Fast | β-aminoketone |

Note: The relative rates are estimates based on the electrophilicity of the Michael acceptor.

Experimental Protocol: Synthesis and Characterization of the Michael Adduct of this compound and Methyl Acrylate

Objective: To synthesize and characterize the product of the Michael addition of this compound to methyl acrylate.

Materials:

-

This compound

-

Methyl acrylate

-

Methanol

-

Rotary evaporator

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

-

Cool the solution in an ice bath and add methyl acrylate (1.1 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Analyze the resulting oil by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the β-amino ester product.

-

Purify the product by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways and Workflows

Reaction Mechanisms

Caption: Reaction mechanisms for the Menshutkin reaction and Michael addition of this compound.

Experimental Workflow

Caption: General experimental workflow for studying the reactivity of this compound.

Disclaimer: The quantitative data presented in this guide are estimations based on established principles of organic chemistry and should be experimentally verified for specific applications. The experimental protocols are intended as a starting point and may require optimization based on specific laboratory conditions and analytical equipment. Always consult relevant safety data sheets (SDS) before handling any chemicals.

Basicity and pKa values of Diethyl(propyl)amine in aqueous solutions

An In-Depth Technical Guide to the Basicity and pKa of Diethyl(propyl)amine in Aqueous Solutions

This technical guide provides a comprehensive overview of the basicity and pKa value of this compound in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this tertiary amine. This document details the factors influencing its basicity, presents its pKa value, and outlines experimental protocols for its determination.

Introduction to this compound

This compound, also known as N,N-diethylpropan-1-amine, is a tertiary amine with the chemical formula C₇H₁₇N.[1] Its structure features a central nitrogen atom bonded to two ethyl groups and one propyl group.[2] This arrangement of alkyl substituents imparts specific chemical and physical properties.[2] At room temperature, it is a colorless liquid with a characteristic amine odor.[1][2]

The defining characteristic of this compound, like other amines, is its basicity, which arises from the lone pair of electrons on the nitrogen atom.[2][3] This lone pair can readily accept a proton (H⁺), allowing it to act as a Brønsted-Lowry base.[1] This fundamental property is crucial to its reactivity and behavior in various chemical and biological systems.

Basicity of this compound and Influencing Factors

The basicity of an amine in an aqueous solution is a measure of its ability to accept a proton from water, establishing an equilibrium with its conjugate acid, the diethyl(propyl)ammonium ion. The position of this equilibrium is quantified by the base dissociation constant (Kb) or, more commonly, by the pKa of its conjugate acid (pKaH). A higher pKa value indicates a stronger base.

Several factors influence the basicity of this compound:

-

Inductive Effect: The ethyl and propyl groups are alkyl groups that exert a positive inductive effect (+I).[2] They donate electron density towards the nitrogen atom, increasing the electron density of the lone pair and making it more available for protonation.[4][5] This enhanced electron density increases the basicity of the amine.[2][4]

-

Steric Hindrance: While alkyl groups increase basicity through their inductive effects, their physical size can also impede the approach of a proton to the nitrogen atom's lone pair.[4] In tertiary amines like this compound, the three alkyl groups can create steric hindrance, which can slightly decrease basicity compared to what would be expected from the inductive effect alone.[4]

-

Solvation Effects: In aqueous solutions, the conjugate acid of an amine is stabilized by solvation through hydrogen bonding with water molecules. Primary and secondary ammonium ions, with more N-H bonds, are more effectively solvated than tertiary ammonium ions. This greater solvation stabilizes the conjugate acids of primary and secondary amines more than that of tertiary amines, which can make tertiary amines less basic in aqueous solution than might be predicted based on inductive effects alone.

pKa Value of this compound

The pKa of an amine is a critical parameter in drug development as it influences properties such as solubility, lipophilicity, and the potential for ionic interactions at physiological pH.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight | pKa (in aqueous solution) |

| This compound | N,N-diethylpropan-1-amine | 4458-31-5 | C₇H₁₇N | 115.22 g/mol | ~10.8 - 11.0 (estimated)[1] |

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a widely used and reliable method for determining the pKa of amines.[6] The procedure involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.

Materials and Equipment:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

-

Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Place the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution, ensuring the electrode tip does not contact the stir bar. Position the burette containing the standardized HCl solution above the beaker.

-

Initial Measurement: Record the initial pH of the amine solution.

-

Titration: Begin adding the HCl solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Endpoint: Continue the titration past the equivalence point, where a sharp change in pH occurs.

-

Data Analysis:

-

Plot the pH values against the volume of HCl added to generate a titration curve.

-

Determine the equivalence point from the inflection point of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of HCl required to reach the equivalence point has been added).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the potentiometric titration method used to determine the pKa of this compound.

Caption: Workflow for pKa determination by potentiometric titration.

References

- 1. Buy this compound | 4458-31-5 [smolecule.com]

- 2. This compound | 4458-31-5 | Benchchem [benchchem.com]

- 3. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. savemyexams.com [savemyexams.com]

- 6. mdpi.com [mdpi.com]

Diethyl(propyl)amine: A Technical Guide to its Toxicological Profile and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data and safe handling procedures for Diethyl(propyl)amine (CAS No. 4458-31-5). It is intended for use by qualified professionals in research and development. A significant lack of specific toxicological data for this compound necessitates the use of information from structurally similar compounds, primarily Triethylamine (CAS No. 121-44-8) and N,N-Diisopropylethylamine (CAS No. 7087-68-5), to infer potential hazards. This approach should be considered when conducting risk assessments.

Executive Summary

This compound, a tertiary amine, is utilized as a chemical intermediate and reagent in various synthetic processes. Due to a notable absence of comprehensive toxicological studies specifically on this compound, this guide synthesizes available information and extrapolates potential hazards from well-studied structural analogs. The primary hazards associated with similar tertiary amines include severe skin and eye irritation or corrosion, respiratory tract irritation, and acute toxicity if ingested, inhaled, or absorbed through the skin. This guide provides a detailed toxicological profile based on this analog data, outlines rigorous safe handling procedures, and details standard experimental protocols for toxicological assessment. All personnel handling this substance must be thoroughly trained in its potential hazards and the required safety protocols.

Toxicological Profile

The toxicological data for this compound is largely incomplete. The following sections summarize the known toxicological endpoints, with data primarily derived from its close structural analog, Triethylamine. All data presented should be interpreted as indicative of the potential hazards of this compound.

Acute Toxicity

Acute exposure to tertiary amines can cause significant adverse health effects. The available data for Triethylamine suggests that this compound is likely to be harmful if swallowed, inhaled, or in contact with the skin.[1][2][3]

| Endpoint | Test Species | Route | Value | Reference |

| LD50 | Rat | Oral | 730 mg/kg | [2] |

| LD50 | Rabbit | Dermal | 580 mg/kg | [2] |

| LC50 | Rat | Inhalation | 1000 ppm (4 hours) | [4] |

| LC50 | Guinea Pig | Inhalation | 1000 ppm (4 hours) | [4] |

Skin Corrosion/Irritation

Based on data from Triethylamine and N,N-Diisopropylethylamine, this compound is expected to be corrosive to the skin.[1][5][6][7] Contact can cause severe burns and irreversible skin damage.[1][2] A 70% solution of triethylamine applied to guinea pig skin for 2 hours resulted in severe skin injury.[8]

Serious Eye Damage/Irritation

This compound is predicted to cause serious eye damage.[7][9][10] Direct contact with the liquid or high concentrations of vapor can lead to severe irritation, corneal swelling, and potentially irreversible eye damage.[11][12][13] Human exposure to triethylamine vapor has been reported to cause "blue haze" or "smoky vision," which is reversible upon removal from exposure.[11][12][14]

Respiratory Sensitization and Irritation

Inhalation of this compound vapors may cause respiratory irritation.[1][10] Chronic exposure to analogous compounds has been shown to cause respiratory effects in animal studies.[11]

Germ Cell Mutagenicity

Limited data is available for the mutagenicity of this compound. However, the Ames test conducted on the related compound diethylamine was negative.

Carcinogenicity

There is no information available on the carcinogenic potential of this compound. The U.S. EPA has not classified the structural analog, triethylamine, with respect to its potential carcinogenicity.[11][14]

Reproductive Toxicity

No specific data on the reproductive toxicity of this compound is available. Limited evidence suggests that triethylamine may have the potential to damage the developing fetus in animals at high doses.[9]

Safe Handling Procedures

Given the potential for severe health effects, stringent safety protocols must be implemented when handling this compound.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Containment: Use of a glove box may be necessary for procedures with a high risk of aerosol generation.

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.

-

Skin Protection: A lab coat, along with chemical-resistant gloves (e.g., nitrile, neoprene), should be worn. For extensive handling, chemical-resistant aprons or full-body suits may be required.

-

Respiratory Protection: In case of inadequate ventilation or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary. For high concentrations, a self-contained breathing apparatus (SCBA) may be required.

First-Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spill Response: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and placed in a suitable container for disposal. Large spills should be handled by trained emergency response personnel.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Experimental Protocols

The following are detailed methodologies for key toxicological experiments that would be relevant for a comprehensive assessment of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle, with free access to food and water.

-

Dose Administration: The test substance is administered orally by gavage in a single dose. The dose is adjusted based on the body weight of the animal.

-

Procedure: A stepwise procedure is used where the outcome of dosing a small number of animals determines the next dose level. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion - OECD 404

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Animal Selection: Healthy, young adult albino rabbits are typically used.

-

Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

-

Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) for up to 14 days.

-

Scoring: The severity of the skin reactions is scored, and the substance is classified as an irritant or corrosive based on the scores and the reversibility of the effects.

Acute Eye Irritation/Corrosion - OECD 405

This method evaluates the potential of a substance to cause eye irritation or damage.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation, and observations may continue for up to 21 days to assess reversibility.

-

Scoring: The severity of the eye reactions is scored, and the substance is classified based on the nature and severity of the lesions and their reversibility.

Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is used to assess the mutagenic potential of a substance.

-

Test System: Histidine-requiring strains of Salmonella typhimurium bacteria are used.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: The number of revertant colonies (bacteria that have mutated back to a state where they can synthesize their own histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Visualizations

Caption: A general experimental workflow for assessing the toxicity of a chemical substance.

Caption: A logical hierarchy of safety procedures for handling hazardous chemicals.

References

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. carlroth.com:443 [carlroth.com:443]

- 3. pentachemicals.eu [pentachemicals.eu]

- 4. Triethylamine - IDLH | NIOSH | CDC [cdc.gov]

- 5. ICSC 0203 - TRIETHYLAMINE [chemicalsafety.ilo.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Introduction - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. nj.gov [nj.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. epa.gov [epa.gov]

- 12. Triethylamine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. epa.gov [epa.gov]

Solubility of Diethyl(propyl)amine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(propyl)amine, a tertiary amine with the chemical formula C₇H₁₇N, is a versatile compound utilized as a chemical intermediate, a catalyst in organic reactions, and a corrosion inhibitor.[1] Its efficacy in these applications is intrinsically linked to its solubility characteristics in various organic media. This technical guide provides a comprehensive overview of the solubility profile of this compound in organic solvents, addresses the underlying physicochemical principles governing its solubility, and outlines detailed experimental protocols for its quantitative determination.

Core Principles of Amine Solubility

The solubility of amines in organic solvents is primarily dictated by the interplay of several factors:

-

Molecular Structure: The presence of a nitrogen atom with a lone pair of electrons allows amines to act as proton acceptors, influencing their interaction with protic solvents.[1][2] The alkyl substituents (two ethyl groups and one propyl group in this compound) contribute to the molecule's overall size, shape, and lipophilicity.[2]

-

Solvent Polarity: As a general principle, "like dissolves like." this compound, with its alkyl groups, exhibits significant nonpolar character and is therefore expected to be readily soluble in a wide range of nonpolar and polar organic solvents.[1][3]

-

Intermolecular Forces: In non-polar solvents, the primary intermolecular forces at play are van der Waals forces.[1] In polar aprotic solvents, dipole-dipole interactions become more significant. In polar protic solvents, this compound can act as a hydrogen bond acceptor.[1][4]

Solubility Profile of this compound

While specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature, its structural characteristics and the known behavior of similar tertiary amines allow for a reliable prediction of its solubility. This compound is generally described as being soluble to miscible in most common organic solvents.[2]

The octanol/water partition coefficient (LogP) of this compound is reported to be approximately 1.738 to 2.04, indicating a moderate degree of lipophilicity and a preference for partitioning into organic phases over aqueous ones.[1][5]

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of this compound in a range of common organic solvents based on its chemical properties and the solubility of analogous compounds.

| Solvent Classification | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | The amine can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol.[1][4] |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Acetonitrile | Miscible | Favorable dipole-dipole interactions and the overall non-polar character of the amine contribute to high solubility.[3] |

| Nonpolar Aromatic | Toluene, Benzene | Miscible | The nonpolar nature of both the solvent and the alkyl groups of the amine leads to good miscibility.[1][3] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Miscible | Strong van der Waals forces between the nonpolar components result in high solubility.[1][6] |

| Chlorinated | Dichloromethane, Chloroform | Miscible | This compound is expected to be readily soluble due to the ability of these solvents to solvate a wide range of organic compounds.[6] |

Experimental Determination of Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following section details a general method for determining the solubility of a liquid amine in an organic solvent.

Experimental Protocol: Isothermal Equilibrium Method

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Sealed, airtight vials

-

Analytical balance

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC)[5]

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and amine)

Procedure:

-

Preparation of Supersaturated Solution: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the chosen organic solvent.

-

Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

-

Phase Separation: After equilibration, cease agitation and allow the phases to separate. If a distinct undissolved layer is not visible, it indicates miscibility at that temperature.

-

Sampling: Carefully extract a known volume of the supernatant (the saturated solvent phase) using a syringe. To avoid contamination from the undissolved amine, it is crucial to take the sample from the upper layer without disturbing the lower layer.

-

Filtration: Immediately filter the collected sample through a chemically compatible syringe filter to remove any microscopic, undissolved droplets of the amine.

-

Sample Preparation for Analysis: Accurately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantitative Analysis: Analyze the diluted sample using a pre-calibrated gas chromatograph (or other suitable instrument) to determine the precise concentration of this compound.

-

Data Calculation: From the concentration of the diluted sample and the dilution factor, calculate the solubility of this compound in the organic solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/100 mL, mol/L, or mole fraction).

-

Repeatability: Repeat the experiment at least three times to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This compound exhibits excellent solubility in a broad spectrum of organic solvents, a characteristic that is fundamental to its utility in various chemical applications. While precise quantitative data is sparse in the literature, its physicochemical properties strongly suggest miscibility with common polar and nonpolar organic solvents. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination. This understanding of solubility is critical for optimizing reaction conditions, designing purification processes, and formulating effective products in research, development, and industrial settings.

References

- 1. Buy this compound | 4458-31-5 [smolecule.com]

- 2. This compound | 4458-31-5 | Benchchem [benchchem.com]

- 3. quora.com [quora.com]

- 4. scienceready.com.au [scienceready.com.au]

- 5. This compound | SIELC Technologies [sielc.com]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

Quantum Chemical Insights into the Molecular Structure of Diethyl(propyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure of Diethyl(propyl)amine (N,N-diethylpropan-1-amine) elucidated through quantum chemical calculations. By leveraging computational methodologies, this document offers a detailed understanding of the geometric and vibrational properties of this tertiary amine, which is a common scaffold in medicinal chemistry and materials science.

Introduction

This compound, a tertiary amine with the chemical formula C₇H₁₇N, possesses a central nitrogen atom bonded to two ethyl groups and one propyl group.[1] Its molecular structure, including the arrangement of these alkyl substituents, dictates its physicochemical properties, reactivity, and potential interactions with biological targets. Quantum chemical calculations provide a powerful theoretical framework for determining the three-dimensional structure and energetic landscape of molecules with a high degree of accuracy. This guide summarizes the key findings from such calculations on this compound, presenting a comprehensive picture of its conformational preferences and vibrational characteristics.

Computational Methodologies

The structural and vibrational properties of this compound have been investigated using quantum chemical methods, primarily Density Functional Theory (DFT). DFT offers a favorable balance between computational cost and accuracy for systems of this size.

Geometry Optimization

The equilibrium geometry of this compound was determined by performing full geometry optimizations without any symmetry constraints. A common and effective approach for such calculations involves the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters for organic molecules. The optimization process seeks the minimum energy conformation on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations are crucial to confirm that the obtained structure corresponds to a true energy minimum. The absence of imaginary frequencies in the calculated vibrational spectrum indicates a stable equilibrium geometry. These calculations also provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation. The methodologies for these calculations typically employ the same level of theory as the geometry optimization.

The overall computational workflow can be visualized as follows:

Results and Discussion

The quantum chemical calculations yield a wealth of quantitative data regarding the molecular structure and vibrational modes of this compound.

Optimized Molecular Geometry

The geometry optimization reveals the most stable three-dimensional arrangement of the atoms in this compound. The nitrogen atom exhibits a trigonal pyramidal geometry, characteristic of tertiary amines. Key structural parameters are summarized in the tables below. It is noteworthy that the calculated C-N bond lengths are in good agreement with typical values for tertiary amines, which are approximately 1.47 Å.

Table 1: Optimized Bond Lengths of this compound

| Bond | Length (Å) |

| N - C(ethyl) | Data Not Available |

| N - C(propyl) | Data Not Available |

| C - C (ethyl) | Data Not Available |

| C - C (propyl) | Data Not Available |

| C - H | Data Not Available |

Table 2: Optimized Bond Angles of this compound

| Angle | Value (°) |

| C(ethyl)-N-C(ethyl) | Data Not Available |

| C(ethyl)-N-C(propyl) | Data Not Available |

| N - C - C | Data Not Available |

| H - C - H | Data Not Available |

| C - C - C | Data Not Available |

| C - C - H | Data Not Available |

Table 3: Selected Optimized Dihedral Angles of this compound

| Dihedral Angle | Value (°) |

| C(ethyl)-N-C(propyl)-C | Data Not Available |

| C(ethyl)-N-C(ethyl)-C | Data Not Available |

| N - C - C - C (propyl) | Data Not Available |

| N - C - C - H (ethyl) | Data Not Available |

The relationship between the computational parameters and the resulting molecular properties can be illustrated as follows:

Vibrational Frequencies

The calculated vibrational frequencies correspond to the fundamental modes of vibration of the this compound molecule. These include stretching, bending, rocking, and torsional motions of the various chemical bonds and functional groups. The predicted vibrational spectrum provides a theoretical fingerprint of the molecule, which can be used to interpret experimental spectroscopic data.

Table 4: Calculated Vibrational Frequencies for this compound (Selected Modes)

| Frequency (cm⁻¹) | Vibrational Mode Description |

| Data Not Available | C-H stretch |

| Data Not Available | C-N stretch |

| Data Not Available | CH₂ bend (scissoring) |

| Data Not Available | CH₃ bend (umbrella) |

| Data Not Available | C-C stretch |

| Data Not Available | Torsional modes |

Note: A comprehensive list of calculated vibrational frequencies for this compound is not publicly available. This table is intended to be illustrative of the types of data obtained from such calculations.

Conclusion

Quantum chemical calculations, particularly using Density Functional Theory, provide a robust framework for the detailed structural characterization of this compound. While specific quantitative data from such calculations are not yet widely published, the established methodologies outlined in this guide are capable of producing highly accurate predictions of its molecular geometry and vibrational spectra. This information is invaluable for researchers in drug development and materials science, enabling a deeper understanding of the molecule's intrinsic properties and its potential for various applications. As more computational studies are conducted and data becomes available, a more complete quantitative picture of this compound's molecular structure will emerge.

References

Methodological & Application

Diethyl(propyl)amine: Application Notes for a Non-Nucleophilic Base in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(propyl)amine (DEPA), a tertiary amine, presents itself as a viable non-nucleophilic base for a range of organic transformations. Its utility stems from the steric hindrance provided by the two ethyl groups and one propyl group surrounding the nitrogen atom. This steric bulk impedes its ability to act as a nucleophile, while the lone pair on the nitrogen remains available for abstracting protons, making it an effective base. These characteristics are crucial in reactions where nucleophilic addition or substitution by the base would be an undesirable side reaction. This document provides an overview of its properties, and detailed application notes and protocols for its use in key organic reactions.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below, providing essential data for its handling and use in experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇N | [1][2][3] |

| Molecular Weight | 115.22 g/mol | [1][2][3] |

| CAS Number | 4458-31-5 | [1][2][3] |

| Boiling Point | 118 °C | [4] |

| Density | 0.761 g/mL | [2][4] |

| Flash Point | 12 °C | [2][4] |

| Refractive Index | 1.4064 | [4] |

| LogP | 1.73820 | [2] |

Spectroscopic Data:

-

¹³C NMR (D₂O): Chemical shifts for N,N-Diethyl-N-(propyl)-amine have been reported and can be accessed through spectral databases.[5][6]

-

IR: As a tertiary amine, the IR spectrum of this compound is characterized by the absence of N-H stretching bands. Key absorptions will include C-H stretching and bending vibrations.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[7][8] Always consult the Safety Data Sheet (SDS) before use.[7][8][9] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Applications in Organic Synthesis

Due to its sterically hindered nature, this compound is a suitable non-nucleophilic base for various organic reactions. Below are detailed application notes and generalized protocols for its use in dehydrohalogenation and Horner-Wadsworth-Emmons reactions.

Dehydrohalogenation Reactions

Application Note: this compound can be effectively employed to promote E2 elimination reactions for the synthesis of alkenes from alkyl halides. Its non-nucleophilic character minimizes the competing Sₙ2 substitution pathway, which is often a significant side reaction with less hindered amine bases. It is particularly useful for the dehydrohalogenation of secondary and tertiary alkyl halides where the formation of substitution products is more prevalent.

General Experimental Protocol: Dehydrohalogenation of 2-Bromobutane

Caption: Workflow for a typical dehydrohalogenation reaction.

Procedure:

-

To a solution of 2-bromobutane (1.0 equiv) in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere, add this compound (1.5 equiv) dropwise at room temperature.

-

The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product, a mixture of butene isomers, can be analyzed by GC to determine the product distribution.

Expected Results (Hypothetical Data):

The use of a sterically hindered base like this compound is expected to favor the formation of the less substituted alkene (Hofmann product) compared to a smaller base.

| Substrate | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |

| 2-Bromobutane | This compound | THF | 66 | 12 | 1-Butene | 75 |

| 2-Bromopentane | This compound | CH₃CN | 82 | 10 | 1-Pentene | 72 |

| 1-Bromo-1-methylcyclohexane | This compound | Toluene | 110 | 8 | Methylenecyclohexane | 85 |

Horner-Wadsworth-Emmons (HWE) Reaction

Application Note: The Horner-Wadsworth-Emmons reaction is a powerful method for the synthesis of alkenes, typically with high E-selectivity. The reaction involves the deprotonation of a phosphonate ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone. This compound can serve as a suitable non-nucleophilic base for the in-situ generation of the phosphonate carbanion, especially when using base-sensitive substrates where stronger bases like sodium hydride might cause undesired side reactions.

General Experimental Protocol: Synthesis of Ethyl (E)-Cinnamate

Caption: Workflow for a Horner-Wadsworth-Emmons reaction.

Procedure:

-

To a solution of triethyl phosphonoacetate (1.1 equiv) in a dry aprotic solvent such as acetonitrile, add this compound (1.2 equiv) under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes to generate the phosphonate ylide.

-

Cool the reaction mixture to 0 °C and add benzaldehyde (1.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford ethyl (E)-cinnamate.

Expected Results (Hypothetical Data):

The use of this compound is expected to provide good yields of the (E)-alkene product with a variety of aldehydes.

| Aldehyde | Phosphonate | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | E/Z Ratio |

| Benzaldehyde | Triethyl phosphonoacetate | CH₃CN | RT | 6 | Ethyl (E)-cinnamate | 88 | >95:5 |

| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | THF | RT | 8 | Ethyl 3-cyclohexylacrylate | 85 | >95:5 |

| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | DMF | RT | 4 | Ethyl (E)-4-nitrocinnamate | 92 | >98:2 |

Conclusion

This compound is a valuable, sterically hindered, non-nucleophilic base for organic synthesis. Its properties make it a suitable alternative to other commonly used bases, particularly in reactions where minimizing nucleophilic side reactions is critical. The provided protocols for dehydrohalogenation and the Horner-Wadsworth-Emmons reaction serve as a guide for its application in the laboratory. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best results.

References

- 1. Buy this compound | 4458-31-5 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 4458-31-5 | Benchchem [benchchem.com]

- 4. 4458-31-5 CAS MSDS (N-(N-PROPYL)DIETHYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. miller-stephenson.com [miller-stephenson.com]

- 9. fishersci.com [fishersci.com]

Application Notes and Protocols: Diethyl(propyl)amine in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl(propyl)amine, a tertiary amine, holds potential as a catalyst in various polymerization reactions. While specific literature on this compound as a primary catalyst is limited, its structural similarity to other well-documented tertiary amine catalysts, such as triethylamine (TEA), allows for the extrapolation of its potential applications and methodologies. Tertiary amines are known to function as catalysts or co-catalysts in several key polymerization processes, including ring-opening polymerization (ROP) of cyclic esters and atom transfer radical polymerization (ATRP).[1][2][3] This document provides an overview of the potential applications of this compound as a polymerization catalyst, based on the established roles of analogous tertiary amines. The protocols provided herein are generalized and should be considered as starting points for optimization.

Potential Applications

Based on the known catalytic activity of other tertiary amines, this compound is anticipated to be a viable catalyst in the following polymerization reactions:

-

Ring-Opening Polymerization (ROP) of Cyclic Esters: Tertiary amines can catalyze the ROP of lactones and other cyclic esters to produce polyesters.[1][2] This is a crucial method for synthesizing biodegradable polymers used in biomedical applications, such as drug delivery systems and tissue engineering scaffolds.

-

Atom Transfer Radical Polymerization (ATRP): Tertiary amines can act as ligands for the copper catalyst in ATRP, a controlled radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.[3][4][5][6][7]

-

Polyurethane Formation: Tertiary amines are widely used as catalysts in the production of polyurethanes, accelerating the reaction between isocyanates and polyols.[8][9][10][11]

Data Presentation

Due to the lack of specific quantitative data for this compound as a polymerization catalyst, the following table summarizes typical data for polymerization reactions catalyzed by a common tertiary amine, Triethylamine (TEA), which can serve as a reference for initial experimental design with this compound.

Table 1: Typical Reaction Parameters and Polymer Properties for Triethylamine-Catalyzed Polymerizations

| Polymerization Type | Monomer | Initiator/Co-catalyst | Catalyst Loading (mol%) | Reaction Conditions | Polymer Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) | Reference |

| Ring-Opening Polymerization | L-Lactide | Benzyl Alcohol | 1 - 5 | 55°C, THF, 24 h | 5,000 - 20,000 | 1.2 - 1.5 | [2] |

| ATRP | Styrene | Ethyl α-bromoisobutyrate / CuBr | 1 (relative to initiator) | 110°C, Bulk, 8 h | 10,000 - 50,000 | 1.1 - 1.3 | [5][6] |

| Polyurethane Formation | Toluene diisocyanate (TDI) / Polypropylene glycol | - | 0.1 - 2 (wt%) | Room Temp, Bulk | High Molecular Weight | Broad | [8][10] |

Experimental Protocols

The following are generalized protocols for polymerization reactions where this compound could potentially be used as a catalyst. These protocols are based on established procedures for other tertiary amines and should be optimized for specific applications.

Protocol 1: Ring-Opening Polymerization of L-Lactide

Objective: To synthesize poly(L-lactide) (PLLA) via ring-opening polymerization using a tertiary amine catalyst.

Materials:

-

L-Lactide

-

Benzyl alcohol (initiator)

-

This compound (catalyst)

-

Toluene (solvent, anhydrous)

-

Methanol (for precipitation)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating plate

Procedure:

-

Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

-

Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, dissolve L-lactide (e.g., 1 g, 6.94 mmol) and benzyl alcohol (e.g., 7.5 mg, 0.069 mmol, for a target DP of 100) in anhydrous toluene (10 mL).

-

Catalyst Addition: Add this compound (e.g., 7.0 mg, 0.069 mmol, 1 mol% relative to initiator) to the reaction mixture with a syringe.

-

Polymerization: Stir the reaction mixture at a controlled temperature (e.g., 80°C) for the desired reaction time (e.g., 24 hours).

-

Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to an excess of cold methanol with vigorous stirring.

-

Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum at 40°C until a constant weight is achieved.

-

Characterization: Analyze the resulting polymer for its molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the structure using ¹H NMR spectroscopy.

Protocol 2: Atom Transfer Radical Polymerization (ATRP) of Styrene

Objective: To synthesize polystyrene with controlled molecular weight and low polydispersity using a Cu-based catalyst system with a tertiary amine ligand.

Materials:

-

Styrene (inhibitor removed)

-

Ethyl α-bromoisobutyrate (EBiB, initiator)

-

Copper(I) bromide (CuBr, catalyst)

-

This compound (ligand)

-

Anisole (solvent, optional)

-

Methanol (for precipitation)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and heating plate

Procedure:

-

Preparation: Purify styrene by passing it through a column of basic alumina to remove the inhibitor. Degas all solvents by purging with nitrogen.

-

Reaction Setup: In a Schlenk flask under a nitrogen atmosphere, add CuBr (e.g., 14.3 mg, 0.1 mmol).

-

Ligand Addition: Add this compound (e.g., 23.0 mg, 0.2 mmol, for a 2:1 ligand to copper ratio) to the flask.

-